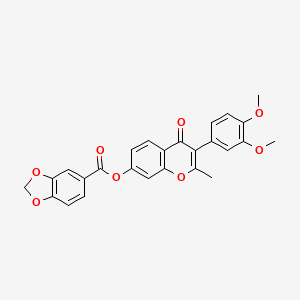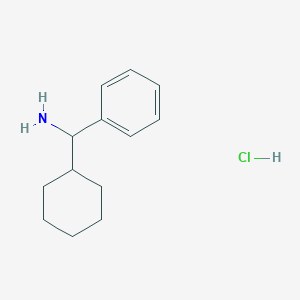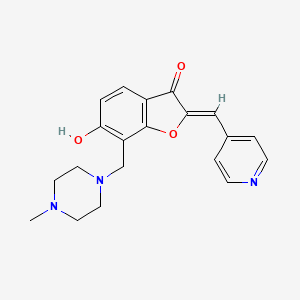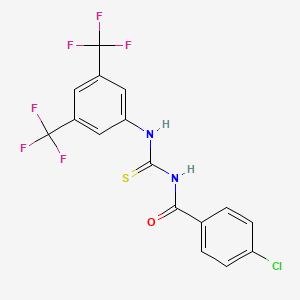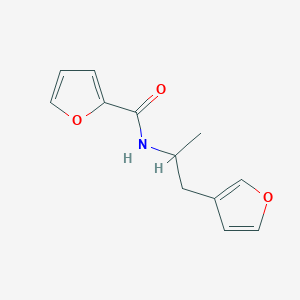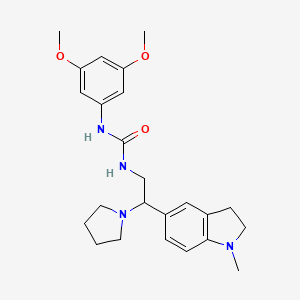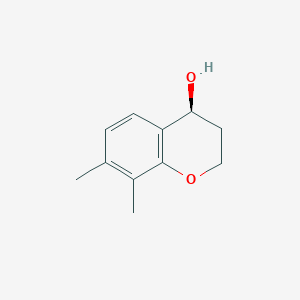
(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL, also known as homoisoflavonoid, is a natural product found in various plant species. It has been studied extensively for its potential therapeutic properties, particularly in the areas of cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
A study focused on the synthesis and evaluation of a series of novel 4-(cyclic amido)-2H-1-benzopyran-3-ols, revealing their significant antihypertensive effects when administered orally to spontaneously hypertensive rats. The research highlighted the influence of lactam ring size, heteroatoms presence, substitution at C(2) and C(3), stereochemistry, and aromatic substitution on blood pressure-lowering activity. This series includes the compound BRL 34915, with notable antihypertensive activity primarily residing in its (-) enantiomer, suggesting a novel mechanism of action and potential clinical applications (Ashwood et al., 1986).
Anticancer Potential
Investigation into pyrano[4,3-b]chromones demonstrated significant cytotoxicity against human oral squamous cell carcinoma cell lines, offering insights into the quantitative structure–activity relationship (QSAR) and suggesting avenues for chemical modification towards anticancer drug design. Notably, specific compounds within this study exhibited higher tumor specificity compared to traditional chemotherapy agents, without inducing apoptosis, indicating their potential as safer therapeutic options (Nagai et al., 2018).
Catalyst in Organic Synthesis
ZnO-beta zeolite has been identified as a highly effective and recyclable catalyst for the one-pot three-component synthesis of tetrahydrobenzo[b]pyrans, underlining the efficiency of this approach in terms of yield, reaction time, and environmental sustainability. The research underscores the potential of ZnO-beta zeolite in facilitating economical and green chemical syntheses (Katkar et al., 2011).
Corrosion Inhibition
A study on Schiff base compounds derived from phenazone and vanillin demonstrated their effectiveness in inhibiting the corrosion of steel in acidic environments. This research offers valuable insights into the development of more efficient corrosion inhibitors, which is crucial for protecting industrial infrastructure and reducing economic losses (Emregül & Hayvalı, 2006).
Electrochemical Indicator for Immunosensors
4-Dimethylaminoantipyrine (4-DMAA) has been explored as a broad biochemical indicator for immunosensors, showcasing enhanced biological interactions and higher response rates. This application is particularly promising for the specific diagnosis of infectious diseases, offering a new avenue for immunosensor development with broad applications (Melo et al., 2022).
Eigenschaften
IUPAC Name |
(4S)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10,12H,5-6H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJUGYSYOGMLQT-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CCO2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@H](CCO2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2693483.png)
![Tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate](/img/structure/B2693485.png)

![1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2693488.png)
![5-Fluoro-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2693489.png)

![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2693494.png)
